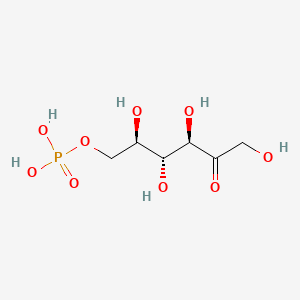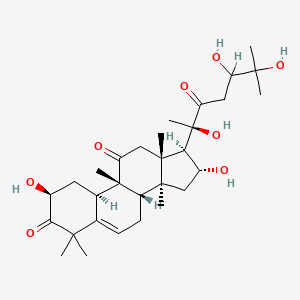
Nitrosobiotine
Vue d'ensemble
Description
La nitrosobiotine est un composé chimique unique qui a suscité l’intérêt pour son utilisation potentielle dans la recherche biochimique. Elle se compose d’une molécule de biotine liée à un groupe oxyde nitrique (NO) par une simple liaison . Ce composé est très réactif et peut être utilisé dans diverses applications biochimiques.
Applications De Recherche Scientifique
Nitrosobiotin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in protein labeling and cross-linking studies due to its high reactivity.
Medicine: Investigated for its potential as a nitric oxide donor in therapeutic applications.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mécanisme D'action
Le mécanisme d’action de la nitrosobiotine implique la libération d’oxyde nitrique, qui peut stimuler divers processus biologiques tels que la vasodilatation, l’agrégation plaquettaire et la réponse immunitaire . Le groupe oxyde nitrique interagit avec des cibles moléculaires et des voies, ce qui conduit aux effets biologiques observés.
Composés Similaires :
N-nitrosamines : Composés où un groupe oxyde nitrique est lié à une amine.
N-nitrosocarbamates : Composés avec un groupe oxyde nitrique lié à un carbamate.
N-nitrosourées : Composés avec un groupe oxyde nitrique lié à une urée.
N-nitrosoguanidines : Composés avec un groupe oxyde nitrique lié à une guanidine.
Unicité : La this compound est unique en raison de son squelette biotine, qui lui permet d’interagir spécifiquement avec les protéines et les enzymes de liaison à la biotine. Cette spécificité la rend particulièrement utile dans la recherche biochimique et les applications diagnostiques .
Analyse Biochimique
Biochemical Properties
Nitrosobiotin plays a significant role in biochemical reactions due to its ability to release nitric oxide. This release can stimulate various biological processes such as vasodilation, platelet aggregation, and immune response . Nitrosobiotin interacts with several enzymes, proteins, and other biomolecules. For instance, it can bind to proteins containing cysteine residues, leading to S-nitrosylation, a post-translational modification that affects protein function . This interaction can modulate the activity of enzymes such as guanylyl cyclase and cytochrome c oxidase, influencing cellular signaling pathways and metabolic processes .
Cellular Effects
Nitrosobiotin has profound effects on various types of cells and cellular processes. By releasing nitric oxide, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . Nitrosobiotin-induced S-nitrosylation can regulate the activity of key signaling proteins, such as transcription factors and kinases, thereby modulating gene expression and cellular responses to stimuli . Additionally, Nitrosobiotin can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of Nitrosobiotin involves its ability to release nitric oxide, which can then interact with various biomolecules. Nitrosobiotin can bind to cysteine residues in proteins, leading to S-nitrosylation, a modification that can alter protein function and activity . This process can inhibit or activate enzymes, influence protein-protein interactions, and modulate gene expression . For example, S-nitrosylation of guanylyl cyclase can activate this enzyme, leading to increased production of cyclic GMP, a secondary messenger involved in various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitrosobiotin can change over time due to its stability and degradation. Nitrosobiotin is relatively stable and can be stored at room temperature for extended periods . Its reactivity may decrease over time, affecting its ability to release nitric oxide and interact with biomolecules . Long-term studies have shown that Nitrosobiotin can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Nitrosobiotin vary with different dosages in animal models. At low doses, Nitrosobiotin can stimulate beneficial biological processes such as vasodilation and immune response . At high doses, it can have toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold dose above which the adverse effects of Nitrosobiotin become more pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Nitrosobiotin is involved in several metabolic pathways, primarily through its ability to release nitric oxide. This release can influence the activity of enzymes such as guanylyl cyclase and cytochrome c oxidase, which are involved in cellular respiration and energy production . Nitrosobiotin can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, S-nitrosylation of metabolic enzymes can alter their activity, leading to changes in the flow of metabolites through various pathways .
Transport and Distribution
Within cells and tissues, Nitrosobiotin is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments . For instance, Nitrosobiotin can bind to proteins involved in nitric oxide transport, facilitating its distribution to target sites within the cell . This distribution is crucial for its biological activity, as it ensures that Nitrosobiotin reaches the appropriate cellular targets .
Subcellular Localization
The subcellular localization of Nitrosobiotin is influenced by its interactions with targeting signals and post-translational modifications . Nitrosobiotin can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it can exert its effects . This localization is essential for its activity, as it allows Nitrosobiotin to interact with specific biomolecules and modulate their function . For example, Nitrosobiotin can localize to the mitochondria, where it can influence cellular respiration and energy production .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La nitrosobiotine est généralement préparée à partir de la biotine. La synthèse implique la nitrosation de la biotine, où un groupe oxyde nitrique est introduit dans la molécule de biotine . Ce processus peut être effectué à l’aide de divers agents nitrosants, tels que le nitrite de tert-butyle, dans des conditions sans solvant .
Méthodes de Production Industrielle : Le composé est ensuite purifié et stocké dans des conditions appropriées pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de Réactions : La nitrosobiotine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers oxydes.
Réduction : Elle peut être réduite pour former des amines ou d’autres formes réduites.
Substitution : La this compound peut participer à des réactions de substitution où le groupe oxyde nitrique est remplacé par d’autres groupes fonctionnels.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent l’acide peroxyacetique et d’autres peroxydes.
Réduction : Les agents réducteurs tels que le nickel de Raney et le gaz hydrogène sont souvent utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour substituer le groupe oxyde nitrique dans des conditions douces.
Produits Majeurs : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes de nitroso, tandis que la réduction peut produire des amines .
4. Applications de la Recherche Scientifique
La this compound a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Employée dans des études de marquage et de réticulation des protéines en raison de sa grande réactivité.
Médecine : Étudiée pour son potentiel de donneur d’oxyde nitrique dans les applications thérapeutiques.
Industrie : Utilisée dans le développement de dosages biochimiques et d’outils diagnostiques
Comparaison Avec Des Composés Similaires
N-nitrosamines: Compounds where a nitric oxide group is attached to an amine.
N-nitrosocarbamates: Compounds with a nitric oxide group attached to a carbamate.
N-nitrosoureas: Compounds with a nitric oxide group attached to a urea.
N-nitrosoguanidines: Compounds with a nitric oxide group attached to a guanidine.
Uniqueness: Nitrosobiotin is unique due to its biotin backbone, which allows it to interact specifically with biotin-binding proteins and enzymes. This specificity makes it particularly useful in biochemical research and diagnostic applications .
Propriétés
IUPAC Name |
5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXQNNMTPBRPW-ZKWXMUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205390 | |
| Record name | Nitrosobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56859-26-8 | |
| Record name | Nitrosobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Nitrosobiotin formation in analytical chemistry?
A1: Nitrosobiotin serves as a key intermediate in the quantitative analysis of biotin [, ]. Its formation through the reaction of biotin with sodium nitrite allows for extraction and subsequent detection using colorimetric or gas chromatographic methods. This approach enables the determination of biotin levels in complex matrices like pharmaceutical preparations.
Q2: Can you elaborate on the stability of Nitrosobiotin and its impact on analytical methods?
A2: Understanding the stability of Nitrosobiotin is crucial for accurate and reliable biotin quantification. Research indicates that Nitrosobiotin exhibits varying stability under different pH conditions []. This knowledge is essential for optimizing the analytical workflow, ensuring that the derivative remains stable during extraction, purification, and analysis. For example, researchers can adjust the pH of the extraction solvent or minimize the exposure time to unfavorable pH conditions to prevent degradation and maintain the integrity of the analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-2-methylbenzoic acid](/img/structure/B1220622.png)

![(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one](/img/structure/B1220624.png)

